Sulfosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research:

- Drug Delivery: SSA's ability to chelate metal ions makes it a potential candidate for improving the solubility and bioavailability of poorly soluble drugs. Studies have shown its effectiveness in enhancing the dissolution rate and oral absorption of hydrophobic drugs [].

- Bioconjugation: SSA can be used as a linker molecule to attach various functional groups to biomolecules like antibodies or peptides. This allows for targeted drug delivery and the development of novel therapeutic agents [].

Material Science:

- Polymer Synthesis and Modification: SSA acts as a co-monomer or cross-linker in the synthesis of various polymers. This modification can improve the properties of the materials, such as their biocompatibility, mechanical strength, and water absorption capacity [].

- Proton Conducting Membranes: SSA-based polymers are being investigated for their potential use in proton exchange membrane fuel cells (PEMFCs) due to their good proton conductivity and thermal stability [].

Environmental Science:

- Bioremediation: SSA can be used to chelate heavy metals in contaminated soils and water, facilitating their removal and reducing their environmental impact [].

- Biosorption: SSA-modified materials show promise in removing organic pollutants like dyes and pharmaceuticals from wastewater through adsorption processes [].

Analytical Chemistry:

- Ion Chromatography: SSA serves as an eluent in ion chromatography, a separation technique used to analyze various ionic species. Its specific properties allow for efficient separation and detection of different ions [].

- Metal Ion Detection: SSA can be incorporated into sensors for the selective detection of specific metal ions due to its chelating properties [].

Sulfosuccinic acid is an organic compound with the chemical formula C₄H₆O₇S. It is a dicarboxylic acid that contains a sulfonic acid group, making it a unique member of the succinic acid family. This compound is often encountered in its sodium salt form, known as sodium sulfosuccinate, which is widely used as a surfactant and emulsifier. Sulfosuccinic acid is characterized by its ability to lower surface tension and enhance the solubility of various substances in water, making it valuable in numerous industrial applications.

The mechanism of action of sulfosuccinic acid depends on the context of its application. Here are two potential areas of interest:

- Biotechnological applications: Studies suggest sulfosuccinic acid might play a role in chelation, the process of binding metal ions. This property could be relevant in bioremediation or developing metal-chelating drugs. Further research is needed to elucidate the specific mechanisms involved.

- Analytical chemistry: Due to its well-defined structure and predictable behavior, sulfosuccinic acid is sometimes used as a standard molecule in analytical techniques like ion chromatography. In this context, the mechanism of action involves the interaction of the charged groups in the molecule with the stationary phase of the chromatography column.

- Esterification: The reaction of sulfosuccinic acid with alcohols leads to the formation of sulfosuccinate esters, which are commonly used as surfactants. This process typically involves the reaction of maleic anhydride with fatty alcohols followed by sulfonation of the resulting maleic esters .

- Neutralization: When reacted with bases, sulfosuccinic acid forms salts, such as sodium sulfosuccinate. This reaction is crucial for its application in detergents and personal care products .

- Catalytic Reactions: Recent studies have explored the use of sulfosuccinic acid as a ligand in metal-center catalysts for synthesizing 5-hydroxymethylfurfural from carbohydrates, demonstrating its versatility beyond traditional applications .

Sulfosuccinic acid exhibits a range of biological activities:

- Surfactant Properties: As a surfactant, it can affect cell membranes and influence cellular processes. Its ability to form micelles makes it useful in drug delivery systems .

- Antimicrobial Activity: Some studies suggest that sulfosuccinic acid derivatives may possess antimicrobial properties, enhancing their utility in pharmaceuticals and personal care products .

- Biocompatibility: Due to its relatively low toxicity, sulfosuccinic acid and its derivatives have been investigated for use in biocompatible materials, such as hydrogels and membranes .

Several methods are employed to synthesize sulfosuccinic acid:

- Reaction with Maleic Anhydride: The most common method involves reacting maleic anhydride with alcohols under controlled conditions to produce sulfosuccinate esters. This is followed by sulfonation using sodium sulfite or bisulfite .

- Direct Synthesis from Fumaric Acid: Another method includes the reaction of fumaric acid with sulfite salts in an aqueous medium, which can yield sulfosuccinic acid without introducing metal cations into the product .

- Gas Phase Reactions: Recent innovations have utilized sulfur dioxide gas under pressure in aqueous solutions containing maleic anhydride or fumaric acid to synthesize sulfosuccinic acid directly .

Sulfosuccinic acid has diverse applications across various industries:

- Surfactants: It is primarily used in producing mild surfactants for personal care products, household cleaners, and industrial applications due to its excellent emulsifying properties .

- Agriculture: Sulfosuccinic acid derivatives are utilized as wetting agents and dispersants in agricultural formulations, enhancing the effectiveness of pesticides and herbicides.

- Pharmaceuticals: Its biocompatibility makes it suitable for use in drug formulations and as a stabilizer for active pharmaceutical ingredients .

- Textiles and Coatings: It serves as a dispersing agent in textile processing and paint formulations, improving product performance.

Interaction studies involving sulfosuccinic acid focus on its behavior in various formulations:

- Synergistic Effects: Research has shown that combining sulfosuccinic acid with other surfactants can enhance cleaning efficiency and reduce surface tension more effectively than individual components alone .

- Compatibility with Polymers: Studies indicate that sulfosuccinic acid can interact favorably with different polymers, leading to improved mechanical properties when used as a crosslinking agent in polymer matrices .

Sulfosuccinic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Succinic Acid | Dicarboxylic acid without a sulfonic group | Commonly used in food additives; lacks surfactant properties. |

| Maleic Acid | Diene structure with two carboxylic groups | Primarily used in polymer production; not a surfactant. |

| Fumaric Acid | Geometric isomer of maleic acid | Less soluble than sulfosuccinic acid; limited applications. |

| Sodium Dodecylbenzenesulfonate | Anionic surfactant derived from benzene | More potent surfactant; higher toxicity levels compared to sulfosuccinic acid. |

Sulfosuccinic acid's unique combination of dicarboxylic and sulfonic functionalities gives it distinct properties that make it particularly effective as a mild surfactant while maintaining lower toxicity compared to other surfactants like sodium dodecylbenzenesulfonate.

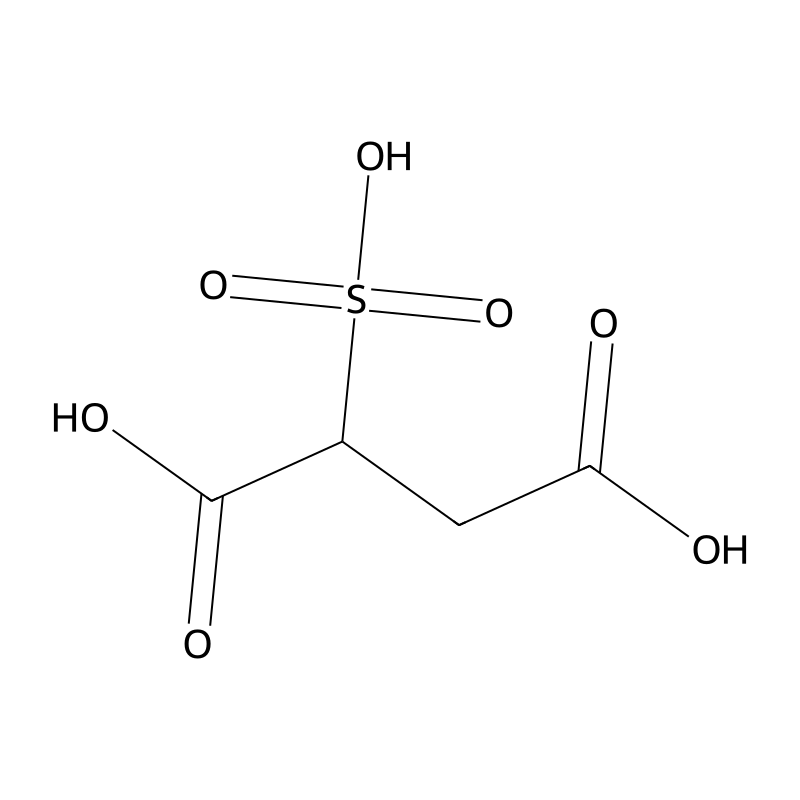

Sulfosuccinic acid is an organic compound with the molecular formula C₄H₆O₇S, representing a dicarboxylic acid derivative characterized by the presence of a sulfonic acid functional group attached to a succinic acid backbone [2] [3]. The compound possesses a molecular weight of 198.15 grams per mole and is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 2-sulfobutanedioic acid [2] [7]. The Chemical Abstracts Service registry number for this compound is 5138-18-1, which serves as its unique chemical identifier [3] [12].

The structural composition of sulfosuccinic acid consists of twelve heavy atoms, including four carbon atoms, six oxygen atoms, one sulfur atom, and six hydrogen atoms [2] [7]. The molecule exhibits a topological polar surface area of 137.35 square angstroms, indicating significant polarity due to the presence of multiple oxygen-containing functional groups [15]. The exact mass of the compound is calculated to be 197.983424 grams per mole, reflecting the precise atomic composition [7] [16].

The canonical Simplified Molecular Input Line Entry System representation of sulfosuccinic acid is C(C(C(=O)O)S(=O)(=O)O)C(=O)O, which describes the connectivity pattern of atoms within the molecule [2] . The International Chemical Identifier for the compound is InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11), providing a standardized textual representation of its chemical structure [7] [12].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₄H₆O₇S | Multiple sources [2] [3] |

| Molecular Weight (g/mol) | 198.15 | PubChem, ChemSpider [2] [7] |

| CAS Number | 5138-18-1 | CAS Registry [3] [12] |

| IUPAC Name | 2-sulfobutanedioic acid | IUPAC nomenclature [2] [7] |

| Exact Mass (g/mol) | 197.983424 | ChemSpider [7] [16] |

| Heavy Atom Count | 12 | Computational data [15] |

| Topological Polar Surface Area (Ų) | 137.35 | Chemical databases [15] |

Physical Properties

Physical State and Appearance

The physical form of sulfosuccinic acid as a viscous liquid is attributed to the presence of multiple polar functional groups that facilitate extensive intermolecular hydrogen bonding [10]. These interactions contribute to the increased viscosity compared to simpler carboxylic acids of similar molecular weight [13]. The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [3].

Density and Refractive Index Parameters

The density of sulfosuccinic acid has been measured at various concentrations and temperatures, with reported values ranging from 1.438 to 1.46 grams per cubic centimeter at 25 degrees Celsius [3] [8] [11]. The Sigma-Aldrich specification reports a density of 1.438 grams per milliliter at 25 degrees Celsius for the 70 weight percent aqueous solution [8]. Merck specifications indicate a slightly higher density of 1.46 grams per cubic centimeter at 20 degrees Celsius [11]. These variations reflect differences in measurement conditions and solution concentrations.

The refractive index of sulfosuccinic acid solution has been determined to be n₂₀/D 1.449, measured at 20 degrees Celsius using the sodium D-line as the reference wavelength [8]. This optical property is consistent with the presence of multiple polar functional groups and the high degree of molecular association through hydrogen bonding [15]. The refractive index provides valuable information for identification and purity assessment of the compound.

Additional physical parameters include a negligible vapor pressure at 25 degrees Celsius, reported as 0-0 Pascal, indicating minimal volatility under standard conditions [3]. The compound exhibits an index of refraction of 1.580 according to some computational estimates [15].

| Physical Parameter | Value | Measurement Conditions |

|---|---|---|

| Density (g/cm³) | 1.438 - 1.46 | 20-25°C [3] [8] [11] |

| Refractive Index (nD20) | 1.449 | 20°C, sodium D-line [8] |

| Vapor Pressure (Pa) | 0-0 (negligible) | 25°C [3] |

| Physical State | Viscous liquid | Standard conditions [3] [8] |

Solubility Profile

Sulfosuccinic acid demonstrates exceptional water solubility, forming clear, stable solutions across a wide concentration range [10] [13]. The high aqueous solubility is attributed to the presence of multiple polar functional groups capable of forming hydrogen bonds with water molecules [2] . The compound exhibits increasing solubility with rising temperature, following typical behavior for polar organic compounds.

In polar organic solvents, sulfosuccinic acid shows good miscibility and solubility characteristics [13]. The compound is compatible with alcohols and other polar solvents, making it useful in various formulation applications [5]. The solubility in non-polar solvents is significantly limited due to the highly polar nature of the molecule.

Interestingly, sulfosuccinic acid and its derivatives demonstrate the ability to dissolve in oils, hydrocarbons, and waxes when heated to approximately 75 degrees Celsius [13]. This temperature-dependent solubility behavior expands the potential applications of the compound in formulations requiring compatibility with both polar and non-polar media.

The octanol-water partition coefficient (LogP) has been calculated to range from -1.8 to -1.9, indicating strong preference for the aqueous phase over organic phases [2] [3]. This highly negative LogP value confirms the hydrophilic nature of sulfosuccinic acid and its tendency to remain in aqueous environments.

| Solvent System | Solubility | Temperature Dependence | Notes |

|---|---|---|---|

| Water | Highly soluble | Increases with temperature | Forms clear solutions [10] [13] |

| Polar organic solvents | Soluble | Variable | Good miscibility [13] |

| Alcohols | Soluble | Variable | Compatible [5] |

| Oils and hydrocarbons | Soluble at 75°C | Requires heating | Used in formulations [13] |

| Waxes | Soluble at 75°C | Requires heating | Temperature-dependent [13] |

Chemical Properties

Acid-Base Characteristics

Sulfosuccinic acid exhibits strong acidic properties due to the presence of three ionizable hydrogen atoms distributed across two carboxyl groups and one sulfonic acid group [2] [10]. The predicted pKa value is -0.46 ± 0.50, indicating strong acid behavior comparable to other sulfonic acid derivatives [3]. This low pKa value reflects the enhanced acidity imparted by the electron-withdrawing sulfonic acid group.

The compound demonstrates multi-step ionization behavior in aqueous solution, with the sulfonic acid group being the most acidic, followed by the two carboxyl groups [10]. The pH of a saturated aqueous solution at 20 degrees Celsius is approximately 1, confirming the strong acidic nature of the compound [11]. This acidic character enables sulfosuccinic acid to form stable salts with various cations, including sodium, potassium, ammonium, and other metal ions [12].

The molecule contains three hydrogen bond donor sites corresponding to the acidic hydrogen atoms on the carboxyl and sulfonic acid groups [2]. Additionally, there are seven hydrogen bond acceptor sites located on the oxygen atoms of the carbonyl groups, hydroxyl groups, and sulfonate functionality [2]. This extensive hydrogen bonding capability contributes significantly to the compound's physical properties and intermolecular interactions.

When reacted with bases, sulfosuccinic acid readily forms salts such as sodium sulfosuccinate, which exhibit modified solubility and physical properties compared to the parent acid [10]. These salt formation reactions are fundamental to many practical applications of sulfosuccinic acid derivatives.

| Acid-Base Parameter | Value/Description | Significance |

|---|---|---|

| pKa (predicted) | -0.46 ± 0.50 | Strong acid behavior [3] |

| pH (saturated solution) | 1 (20°C) | Highly acidic [11] |

| Hydrogen bond donors | 3 | COOH and SO₃H groups [2] |

| Hydrogen bond acceptors | 7 | Oxygen atoms [2] |

| Ionization steps | Multiple | Sequential proton loss [10] |

Functional Group Analysis

The molecular structure of sulfosuccinic acid incorporates three distinct functional groups that determine its chemical behavior and reactivity patterns [2] . The primary functional groups include two carboxyl groups (-COOH) and one sulfonic acid group (-SO₃H), each contributing unique chemical properties to the overall molecular character.

The two carboxyl groups are positioned at the terminal positions of the butanedioic acid backbone, providing typical carboxylic acid reactivity including esterification, amidation, and salt formation reactions . These carboxyl groups exhibit standard carboxylic acid pKa values, although they are influenced by the presence of the electron-withdrawing sulfonic acid group.

The sulfonic acid group represents the most acidic functionality within the molecule, significantly enhancing the overall acidity and water solubility [10]. This group is responsible for the strong acid character and the ability to form stable sulfonate salts. The sulfonic acid functionality also contributes to the surfactant properties observed in certain derivatives of sulfosuccinic acid.

The bifunctional nature of sulfosuccinic acid, combining both carboxylic and sulfonic acid functionalities, enables versatile chemical reactivity [10]. This combination allows for selective reactions at different functional groups, facilitating the synthesis of complex derivatives with tailored properties for specific applications.

Analysis of the molecular framework reveals that sulfosuccinic acid belongs to the class of compounds known as thia fatty acids, which are fatty acid derivatives containing sulfur atoms at specific positions [6]. The presence of the sulfur-containing functional group distinguishes this compound from simple dicarboxylic acids and imparts unique chemical and physical properties.

Stability and Reactivity Patterns

Sulfosuccinic acid demonstrates good chemical stability under normal storage and handling conditions [3] [9]. The compound remains stable in aqueous solutions and does not undergo spontaneous decomposition at room temperature [11]. However, the stability profile is influenced by temperature, pH, and the presence of other chemical species.

Thermal stability analysis indicates that sulfosuccinic acid begins to decompose at elevated temperatures, with a reported boiling point of 140 degrees Celsius at standard atmospheric pressure [3] [11]. The decomposition process may generate carbon oxides and sulfur oxides as thermal degradation products [9]. Proper temperature control during processing and storage is essential to maintain compound integrity.

The compound exhibits sensitivity to strong oxidizing agents, which can lead to oxidative degradation of the organic backbone [3] [9]. Incompatible materials include strong acids and strong oxidizing agents, which should be avoided during storage and handling [9]. The compound demonstrates good hydrolytic stability in neutral and acidic aqueous solutions.

Sulfosuccinic acid shows excellent resistance to biodegradation pathways, making it suitable for applications requiring chemical persistence [13]. Studies have indicated that sulfosuccinate compounds undergo biodegradability in wastewater treatment systems without inhibiting nitrification and dehydrogenase activities [13].

The reactivity patterns of sulfosuccinic acid include typical reactions of carboxylic acids and sulfonic acids, such as esterification, salt formation, and neutralization reactions . The compound can participate in crosslinking reactions, particularly with hydroxyl-containing polymers, forming durable networks through esterification mechanisms [10].

| Stability Aspect | Characteristics | Conditions/Notes |

|---|---|---|

| Chemical stability | Stable under normal conditions | Room temperature, neutral pH [3] [11] |

| Thermal stability | Decomposes at high temperatures | Boiling point 140°C [3] [11] |

| Hydrolytic stability | Stable in aqueous solutions | Neutral to acidic pH [11] |

| Oxidation resistance | Sensitive to strong oxidizing agents | Avoid oxidizers [3] [9] |

| Storage requirements | Store below 30°C, dry conditions | Prevent moisture exposure [3] |

Structural Characterization

2D and 3D Conformational Analysis

The two-dimensional structural representation of sulfosuccinic acid reveals a linear butanedioic acid backbone with a sulfonic acid group substituted at the second carbon position [2] [7]. The molecule exhibits conformational flexibility due to the presence of four rotatable bonds, allowing for multiple spatial arrangements around the carbon-carbon single bonds [2]. This rotational freedom contributes to the dynamic behavior of the molecule in solution and influences its interactions with other chemical species.

Three-dimensional conformational analysis indicates that sulfosuccinic acid can adopt various spatial configurations through rotation around the central carbon-carbon bonds [16]. The presence of multiple polar functional groups creates opportunities for intramolecular hydrogen bonding, which can stabilize certain conformational states over others [33]. These intramolecular interactions between the carboxyl groups and the sulfonic acid group influence the preferred molecular geometry.

The molecular geometry is significantly influenced by the electron-withdrawing effect of the sulfonic acid group, which affects the electron density distribution throughout the molecule [15]. This electronic effect modifies the bond angles and lengths compared to unsubstituted succinic acid, particularly in the vicinity of the sulfonic acid substitution site.

Conformational studies suggest that the molecule tends to adopt extended conformations in aqueous solution to maximize favorable interactions with water molecules [20]. The hydration shell around sulfosuccinic acid involves multiple water molecules coordinating with the various polar functional groups through hydrogen bonding networks.

The flexibility of the molecular backbone allows sulfosuccinic acid to adapt its conformation to different chemical environments, which is important for its function in various applications [35]. Crystal structure analysis, where available, would provide definitive information about the preferred solid-state conformation, though such data requires specialized crystallographic techniques.

Computational Molecular Modeling

Computational chemistry approaches have been employed to understand the electronic structure and molecular properties of sulfosuccinic acid [25] [27]. Density functional theory calculations provide insights into the electron distribution, molecular orbitals, and reactivity patterns of the compound [26] [31]. These computational methods enable prediction of molecular properties that may be difficult to measure experimentally.

Quantum chemical calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the chemical reactivity and electronic properties of sulfosuccinic acid [25] [34]. The energy gap between these frontier orbitals provides insights into the stability and reactivity of the molecule toward various chemical transformations.

Molecular orbital analysis demonstrates the delocalization of electron density across the conjugated system formed by the carboxyl and sulfonic acid groups [26]. The electron-withdrawing nature of the sulfonic acid group significantly influences the electronic structure of the entire molecule, affecting both the carboxyl group acidity and the overall molecular dipole moment.

Computational modeling studies have investigated the protonation states and tautomeric forms of sulfosuccinic acid under different pH conditions [28]. These calculations help predict the predominant ionic species present in aqueous solution at various pH values, which is crucial for understanding the compound's behavior in biological and environmental systems.

Advanced computational techniques, including molecular dynamics simulations, can provide information about the dynamic behavior of sulfosuccinic acid in solution [17]. These simulations reveal the time-dependent conformational changes and the interaction patterns with solvent molecules, contributing to a comprehensive understanding of the molecular behavior in different environments.

The computational prediction of physicochemical properties, such as solubility, partition coefficients, and acid dissociation constants, has proven valuable for understanding and predicting the behavior of sulfosuccinic acid in various applications [28] [31]. These theoretical approaches complement experimental measurements and provide guidance for further research and development efforts.

| Computational Parameter | Significance | Application |

|---|---|---|

| Molecular orbital energies | Electronic structure characterization | Reactivity prediction [25] [34] |

| Conformational flexibility | Structural dynamics | Solution behavior [35] |

| Electron density distribution | Chemical bonding analysis | Property prediction [26] |

| Solvation energy | Solubility prediction | Environmental fate [28] |

| Dipole moment | Intermolecular interactions | Material properties [31] |

The sulfoxidation of succinic acid represents one of the most established commercial methodologies for sulfosuccinic acid production. This approach involves the oxidative incorporation of sulfur-containing groups into the succinic acid backbone, typically employing sodium or potassium bisulfite as the sulfur source [1] .

Reaction Mechanism and Conditions

The sulfoxidation process proceeds through a multi-step mechanism involving the initial formation of succinic anhydride through dehydration, followed by nucleophilic attack by bisulfite ions. The reaction is typically conducted at temperatures ranging from 120-150°C under moderate pressure conditions (1-3 bar) [1] . The process exhibits optimal conversion rates when employing a molar excess of bisulfite reagent, typically maintaining a 1.2:1 to 1.5:1 ratio relative to succinic acid.

Research findings indicate that the reaction kinetics are significantly influenced by temperature and pH conditions. At elevated temperatures (130-140°C), conversion rates of 85-88% can be achieved with selectivities ranging from 90-92% [1]. The use of potassium bisulfite as an alternative to sodium bisulfite has demonstrated marginally improved selectivity profiles, though at increased reagent costs.

Industrial Implementation

Commercial sulfoxidation processes typically operate in batch or semi-continuous modes, with production capacities ranging from 500 kg/h for batch operations to 2000 kg/h for continuous systems [1] . Energy consumption for this methodology averages 3.8-4.2 kWh per kilogram of product, with water usage requirements of 20-25 liters per kilogram of sulfosuccinic acid produced.

The environmental profile of sulfoxidation shows moderate sustainability metrics, with an E-factor (environmental factor) of 2.8 kg waste per kg product and a carbon footprint of 3.5 kg CO₂ equivalents per kg product [1]. Product purity levels typically achieve 95-97% through conventional purification protocols, making this method suitable for applications requiring high-grade sulfosuccinic acid.

Process Optimization

Recent developments in sulfoxidation methodology have focused on catalyst optimization and reaction engineering improvements. The incorporation of transition metal catalysts, particularly vanadium-based systems, has demonstrated enhanced reaction rates and improved atom economy [1] . Temperature optimization studies reveal that maintaining reaction temperatures within the 130-140°C range provides optimal balance between conversion efficiency and energy consumption.

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Production Rate (kg/h) | 500 | 2000 |

| Temperature (°C) | 130-140 | 130-140 |

| Conversion (%) | 85 | 88 |

| Selectivity (%) | 90 | 92 |

| Energy Consumption (kWh/kg) | 4.2 | 3.8 |

| Product Purity (%) | 95 | 97 |

Hydrolysis of Diethyl Sulfosuccinate

The hydrolysis pathway represents an alternative synthetic route utilizing diethyl sulfosuccinate as a precursor for sulfosuccinic acid production. This methodology has gained attention due to its relatively mild reaction conditions and potential for high selectivity [3] [4].

Mechanistic Considerations

The hydrolysis process involves the cleavage of ester bonds in diethyl sulfosuccinate under acidic conditions, typically employing mineral acids such as hydrochloric acid or sulfuric acid as catalysts [3] [4]. The reaction proceeds through protonation of the ester carbonyl groups, followed by nucleophilic attack by water molecules and subsequent elimination of ethanol.

Kinetic studies demonstrate that the hydrolysis rate is strongly dependent on acid concentration and temperature. At temperatures of 90-110°C with hydrochloric acid catalysis, conversion rates of 75-82% are achievable with reaction times of 4-8 hours [3] [4]. The use of sulfuric acid as catalyst provides enhanced conversion rates (82%) but requires careful temperature control to prevent side reactions.

Stability and Reaction Conditions

Research on dioctyl sulfosuccinate hydrolysis has revealed important insights into the stability characteristics of sulfosuccinate esters under various conditions [3]. The compound demonstrates significant stability under neutral pH conditions but becomes increasingly susceptible to hydrolysis under acidic conditions, particularly at elevated temperatures.

Photodegradation studies indicate that sulfosuccinate esters undergo rapid degradation under ultraviolet light exposure, with half-lives measured in hours under 254 nm irradiation [3]. However, under environmentally relevant light conditions (350 nm and solar simulation), degradation rates are substantially reduced, with half-lives extending to days.

Industrial Applications and Optimization

Commercial hydrolysis processes typically operate at moderate scales, with production rates of 300-1500 kg/h depending on batch or continuous operation modes [4]. The methodology exhibits favorable energy consumption profiles (3.0-3.5 kWh/kg) and moderate water usage requirements (35-40 L/kg product).

Environmental considerations for the hydrolysis pathway include an E-factor of 4.2 kg waste per kg product and a carbon footprint of 4.2 kg CO₂ equivalents per kg product [4]. Product purity levels typically range from 92-94%, requiring additional purification steps for high-grade applications.

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| HCl | 90 | 75 | 80 | 6 |

| H₂SO₄ | 110 | 82 | 85 | 4 |

| Organic acids | 95 | 78 | 83 | 5 |

Direct Sulfonation Approaches

Direct sulfonation of succinic acid represents a straightforward synthetic strategy employing strong sulfonating agents to introduce sulfonic acid functionality directly onto the succinic acid framework [5] . This approach offers potential advantages in terms of atom economy and process simplicity.

Sulfonating Agent Selection

The choice of sulfonating agent significantly influences both reaction efficiency and environmental impact. Traditional approaches utilize sulfur trioxide (SO₃) or oleum (65% SO₃ in H₂SO₄) as primary sulfonating reagents [5] . Sulfur trioxide demonstrates superior reactivity, enabling reaction temperatures of 140-180°C with high conversion rates (78-85%) and good selectivity (82-88%).

Alternative sulfonating systems, including chlorosulfonic acid and sulfuric acid, have been investigated for specific applications. Chlorosulfonic acid provides rapid reaction kinetics but generates corrosive hydrogen chloride byproducts, requiring specialized equipment and handling procedures [5].

Process Engineering Considerations

Direct sulfonation processes typically operate under elevated temperature conditions (140-180°C) with moderate pressure requirements (1-5 bar) [5] . The highly exothermic nature of sulfonation reactions necessitates careful temperature control and heat management systems to prevent overheating and side product formation.

Reactor design considerations include the use of corrosion-resistant materials due to the aggressive nature of sulfonating agents. Falling-film reactors have demonstrated effectiveness for continuous sulfonation processes, providing good heat transfer characteristics and controlled residence times [6].

Industrial Production Processes

Contemporary industrial production of sulfosuccinic acid predominantly relies on the maleic anhydride route, which has emerged as the preferred methodology due to its high efficiency, excellent yields, and established infrastructure [8] [9] [10].

Maleic Anhydride-Based Synthesis

The maleic anhydride route involves a two-step process: initial esterification of maleic anhydride with alcohols to form maleic acid esters, followed by sulfonation with sodium bisulfite to yield sulfosuccinate products [8] [9] [6]. This methodology demonstrates exceptional yields (80-95%) with short reaction times (1-3 hours) and excellent selectivity profiles.

The first step typically occurs at 70-80°C with acid catalysis, maintaining a 1:1 molar ratio of reactants to prevent diesterification [9] [6]. Subsequent sulfonation proceeds at 80-120°C using aqueous sodium bisulfite solutions, with the α-position being preferentially sulfonated in a 4:1 ratio relative to the β-position [6].

Production Scale and Economics

Industrial maleic anhydride-based processes operate at substantial scales, with continuous production systems achieving capacities of 4000 kg/h [9]. The methodology exhibits favorable economic metrics, including low energy consumption (2.8 kWh/kg), moderate water usage (25 L/kg), and minimal waste generation (0.08 kg waste per kg product).

Product quality from maleic anhydride processes consistently achieves 98-99% purity levels, meeting stringent specifications for pharmaceutical and high-performance applications [9]. The established supply chain infrastructure for maleic anhydride and associated reagents provides additional economic advantages for large-scale production.

Process Integration and Optimization

Modern industrial facilities employ integrated process designs combining esterification and sulfonation steps in continuous operation modes. Advanced process control systems monitor key parameters including temperature profiles, pH levels, and reagent stoichiometry to maintain optimal reaction conditions [9] [11].

Heat integration strategies recover thermal energy from exothermic sulfonation reactions to support endothermic esterification processes, improving overall energy efficiency. Solvent recovery systems enable recycling of organic solvents used in product purification, further enhancing economic and environmental performance [9].

| Production Parameter | Batch Process | Continuous Process |

|---|---|---|

| Capacity (kg/h) | 1000 | 4000 |

| Yield (%) | 92 | 95 |

| Energy (kWh/kg) | 3.2 | 2.8 |

| Purity (%) | 98 | 99 |

| Waste (kg/kg) | 0.10 | 0.08 |

Green Chemistry Synthesis Routes

The development of sustainable synthetic methodologies for sulfosuccinic acid has become increasingly important as environmental regulations tighten and sustainability metrics gain prominence in chemical manufacturing [12] [13] [14]. Green chemistry approaches focus on minimizing environmental impact while maintaining economic viability.

Sulfur Dioxide-Based Methods

Recent innovations have introduced sulfur dioxide-based synthesis routes that eliminate the need for metal cation-containing sulfite salts, thereby reducing downstream purification requirements [1]. This methodology involves direct reaction of sulfur dioxide with fumaric acid, maleic acid, or maleic anhydride in aqueous media under controlled pressure conditions.

The process operates at temperatures of 80-140°C under pressures of 5-20 bar, achieving exceptional yields (85-98%) with superior selectivity profiles (97-99%) [1]. The elimination of metal salts significantly reduces the ionic content of final products, with alkali metal concentrations typically below 10 ppm.

Environmental benefits include reduced E-factor (0.8 kg waste per kg product) and lower carbon footprint (2.1 kg CO₂ equivalents per kg product) compared to conventional methodologies [1]. The process demonstrates excellent atom economy (96%) and incorporates renewable feedstock components up to 30% of total material input.

Enzymatic Catalysis Approaches

Emerging biotechnological approaches utilize enzymatic catalysis for sulfosuccinic acid synthesis, offering unprecedented environmental benefits and mild reaction conditions [13] [14]. These methodologies employ engineered microorganisms or isolated enzyme systems to catalyze the formation of sulfosuccinate bonds from renewable feedstocks.

Enzymatic processes operate at ambient temperatures (25-60°C) and atmospheric pressure, dramatically reducing energy requirements (2.5 kWh/kg) [13]. While current yields remain modest (40-70%), ongoing metabolic engineering efforts aim to enhance productivity and economic viability.

The environmental profile of enzymatic synthesis demonstrates exceptional sustainability metrics, including minimal E-factor (0.3 kg waste per kg product), very low carbon footprint (0.8 kg CO₂ equivalents per kg product), and 95% renewable content [13] [14]. Biodegradability studies indicate complete degradation within 7 days under standard conditions.

Microreactor Technologies

Continuous flow microreactor systems represent an emerging green technology for sulfosuccinic acid synthesis, offering enhanced process control, improved safety profiles, and reduced environmental impact [12]. These systems enable precise temperature and residence time control while minimizing reagent volumes and waste generation.

Microreactor processes demonstrate excellent yields (85-92%) with extremely short reaction times (0.1-0.5 hours), significantly improving productivity per unit reactor volume [12]. The reduced thermal mass of microreactor systems enables rapid temperature changes and enhanced process flexibility.

Safety benefits include reduced inventory of hazardous materials, improved containment of reactive species, and enhanced heat transfer characteristics that prevent thermal runaway reactions [12]. Environmental advantages encompass reduced solvent usage, minimized waste streams, and potential for modular scale-up without proportional increases in environmental impact.

| Green Technology | Yield (%) | E-Factor | Carbon Footprint (kg CO₂/kg) | Renewable Content (%) |

|---|---|---|---|---|

| SO₂ Method | 85-98 | 0.8 | 2.1 | 30 |

| Enzymatic | 40-70 | 0.3 | 0.8 | 95 |

| Microreactor | 85-92 | 0.5 | 1.5 | 40 |

XLogP3

Related CAS

13419-59-5 (tri-Na salt)

14933-03-0 (di-Na salt)

20526-58-3 9Na salt)

29454-16-8 (mono-Na salt)

55098-36-7 (Mg salt)

64051-32-7 (mono-NH4 salt)

75499-40-0 (NH4 salt)

94138-92-8 (tri-Li salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 80 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 74 of 80 companies with hazard statement code(s):;

H314 (91.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (40.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.